Cas no 1546331-95-6 (tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate)
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxylic acid, 3-(1,1-difluoroethyl)-, 1,1-dimethylethyl ester
- tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate
- tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate
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- MDL: MFCD26727017
- Inchi: 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-14-8(7-15)11(4,12)13/h8,14H,5-7H2,1-4H3
- InChI Key: FKUWBOZBTYNIOG-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNC(C(F)(F)C)C1
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255338-1g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 1g |
$1887.0 | 2023-09-14 | ||
| Enamine | EN300-255338-5g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 5g |
$5470.0 | 2023-09-14 | ||
| Enamine | EN300-255338-10g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 10g |
$8110.0 | 2023-09-14 | ||
| Ambeed | A1082059-1g |
tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 1g |
$1528.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025357-1g |
tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 1g |
¥10486.0 | 2023-04-10 | |
| Enamine | EN300-255338-0.05g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 0.05g |
$232.0 | 2024-06-19 | |
| Enamine | EN300-255338-0.1g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 0.1g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-255338-0.25g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 0.25g |
$494.0 | 2024-06-19 | |
| Enamine | EN300-255338-0.5g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 0.5g |
$780.0 | 2024-06-19 | |
| Enamine | EN300-255338-1.0g |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
1546331-95-6 | 95% | 1.0g |
$999.0 | 2024-06-19 |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate Suppliers
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate
Introduction to tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate (CAS No. 1546331-95-6)
Tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate, identified by the chemical compound code CAS No. 1546331-95-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine derivative class, which is well-known for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 1,1-difluoroethyl moiety, contribute to its distinct chemical properties and make it a promising candidate for further exploration in drug discovery.
The tert-butyl group attached to the piperazine ring enhances the lipophilicity of the molecule, which can be crucial for optimizing its pharmacokinetic profile. This modification often improves membrane permeability, facilitating better absorption and distribution within the body. On the other hand, the 1,1-difluoroethyl side chain introduces fluorine atoms, which are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and overall bioactivity. The fluorine atoms can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
In recent years, there has been growing interest in piperazine derivatives due to their versatility in targeting various biological pathways. Research has demonstrated that piperazine-based compounds can exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, antihistaminic, and anti-inflammatory activities. The structural motif is particularly valuable in central nervous system (CNS) drug development, where it often serves as a key pharmacophore.
Tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate has been studied for its potential role in developing novel therapeutic agents. Its unique combination of substituents makes it an intriguing scaffold for further chemical modifications and functionalization. Researchers have explored its reactivity and have synthesized various derivatives to evaluate their biological efficacy. Preliminary studies suggest that this compound may exhibit promising properties in modulating neurotransmitter systems relevant to CNS disorders.
The introduction of fluorine atoms into the 1,1-difluoroethyl group is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding interactions. Fluorinated compounds often exhibit improved pharmacological profiles due to their ability to resist degradation by metabolic enzymes such as cytochrome P450 enzymes. This can lead to longer half-lives and more sustained therapeutic effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate with biological targets. These studies have provided valuable insights into its potential mechanisms of action. For instance, molecular docking simulations have suggested that this compound may interact with serotonin receptors, which are implicated in mood regulation and stress response.
The synthesis of tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group typically involves alkylating a piperazine precursor under acidic or basic conditions. Subsequent functionalization with the 1,1-difluoroethyl moiety requires careful selection of reagents and catalysts to ensure high yield and purity. The presence of fluorine atoms adds complexity to the synthetic process but also enhances the compound's potential therapeutic value.
From a pharmaceutical perspective, the development of new drugs relies heavily on understanding the relationship between chemical structure and biological activity. Tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate represents an excellent example of how structural modifications can influence pharmacological properties. By carefully tailoring substituents such as the tert-butyl group and 1,1-difluoroethyl side chain, researchers can fine-tune the molecule's characteristics to achieve desired therapeutic effects.
The compound's potential applications extend beyond CNS disorders. There is ongoing research exploring its utility in treating inflammatory conditions and other metabolic diseases. The ability of piperazine derivatives to modulate various signaling pathways makes them versatile tools for drug discovery. As our understanding of disease mechanisms continues to evolve, compounds like tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate will play a crucial role in developing innovative therapies.
In conclusion,tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate (CAS No. 1546331-95-6) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of lipophilic and fluorinated substituents makes it an attractive candidate for further development into novel therapeutic agents. Ongoing studies continue to uncover its biological activities and mechanisms of action, highlighting its importance as a scaffold for drug discovery efforts aimed at addressing various human health challenges.
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